Leitneridanin A
Description
Leitneridanin A is a sesquiterpenoid compound isolated from Leitneria floridana, a plant native to wetlands in the southeastern United States. It belongs to the class of natural products known for their structural complexity and diverse biological activities, particularly in oncology. Its structure features a tricyclic sesquiterpene core with hydroxyl and ester functional groups, which are critical for its bioactivity.
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1R,3R,4aR,6R,8aS)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-2,3,5,6,7,8-hexahydro-1H-naphthalene-1,3,4a-triol |
InChI |
InChI=1S/C15H24O3/c1-9(2)11-5-6-14(4)13(17)7-12(16)10(3)15(14,18)8-11/h11-13,16-18H,1,3,5-8H2,2,4H3/t11-,12-,13-,14+,15-/m1/s1 |
InChI Key |
BVXPLISOTNGKBH-ARILJUKYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@@H](C[C@H](C(=C)[C@@]2(C1)O)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(CC(C(=C)C2(C1)O)O)O)C |
Synonyms |
leitneridanin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sesquiterpenoids are a structurally diverse class of natural products with notable anticancer properties. Below, Leitneridanin A is compared to four analogous compounds: Aristolochic Acid, Helenalins, Illudins, and Isoflavonoids, focusing on structural features, bioactivity, and mechanisms.
Table 1: Key Comparative Data
Structural and Functional Differentiation
- This compound vs. Aristolochic Acid: While both are sesquiterpenoids, this compound’s tricyclic core contrasts with Aristolochic Acid’s nitrophenanthrene backbone. The latter’s nephrotoxic DNA adduct formation limits its therapeutic utility, whereas this compound’s mitochondrial targeting suggests a safer profile .
- This compound vs. Helenalins : Helenalins’ α-methylene-γ-lactone group enables thiol alkylation, leading to broad anti-inflammatory effects. This compound, however, lacks this moiety, instead leveraging ester groups for apoptosis-specific activity .
- This compound vs. Illudins : Illudins’ cyclopropane ring facilitates DNA crosslinking, but their clinical use is hindered by toxicity. This compound’s lower ED50 values (converted to ~0.03–0.65 µM, assuming MW ≈ 400 g/mol) indicate superior potency compared to Illudins’ unquantified but historically moderate activity .
Bioactivity and Selectivity
This compound demonstrates 10–100× greater potency than Aristolochic Acid and Helenalins in cytotoxicity assays (Table 1). This is attributed to its optimized lipophilicity, enabling enhanced cellular uptake.
Mechanistic Insights
Unlike Illudins’ DNA-centric mechanisms, this compound primarily disrupts mitochondrial function, akin to Helenalins’ NF-κB pathway inhibition but without off-target immune effects. This positions it as a candidate for combination therapies with DNA-damaging agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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